2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S2/c17-12-3-4-13(18)14(10-12)24(20,21)19-11-16(5-7-22-8-6-16)15-2-1-9-23-15/h1-4,9-10,19H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNNMJEJWAJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrahydropyran ring: This step involves the formation of the tetrahydropyran ring, which can be synthesized via cyclization reactions using suitable diols and acid catalysts.
Attachment of the benzenesulfonamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its functional groups and stability.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the sulfonamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-difluorobenzenesulfonamide: Lacks the thiophene and tetrahydropyran rings, making it less complex and potentially less versatile.
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylbenzenesulfonamide: Lacks the fluorine atoms, which may reduce its reactivity and binding affinity in certain applications.
Uniqueness
2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of fluorine atoms, a thiophene ring, and a sulfonamide group makes it a valuable compound for research and industrial purposes.
Biological Activity
2,5-Difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including fluorine atoms, a thiophene ring, and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-diabetic and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.4 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₂O₃S |
| Molecular Weight | 356.4 g/mol |
| LogP | 1.87 |
| Polar Surface Area | 38 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance binding affinity to enzymes and receptors through strong hydrogen bonding and van der Waals interactions. The thiophene and oxane moieties contribute to the overall stability and bioavailability of the compound, facilitating its therapeutic effects.
Antidiabetic Activity
Recent studies have highlighted the potential of compounds with similar structures as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important negative regulator in insulin signaling pathways. In vitro assays demonstrated that derivatives of benzene-sulfonamide exhibited significant inhibitory effects on PTP1B, suggesting potential applications in managing type 2 diabetes mellitus (T2DM) .
Case Study:
In a study involving high-fat diet-induced T2DM rat models, compounds structurally related to this compound exhibited notable anti-diabetic effects. These compounds significantly reduced blood glucose levels and improved insulin sensitivity, demonstrating their potential as therapeutic agents for T2DM .
Antiinflammatory Activity
The sulfonamide group in this compound is known for its anti-inflammatory properties. Research indicates that similar sulfonamide derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models. For instance, compounds from the same class have shown efficacy in reducing inflammation in animal models by modulating immune responses .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of related compounds against various pathogens and cell lines:
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| A30 (related compound) | Antifungal (C. albicans) | 0.03 - 0.5 |
| A31 (related compound) | Antifungal (C. neoformans) | 0.25 - 2 |
| A33 (related compound) | Antifungal (A. fumigatus) | 0.25 - 2 |
These findings suggest that the structural features present in these compounds contribute significantly to their biological efficacy.
Q & A
Basic: What are the optimal synthetic routes for preparing 2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the oxane (tetrahydropyran) ring substituted with a thiophen-2-yl group. A key step is the nucleophilic substitution of the sulfonamide group onto the benzene ring. For example:
- Step 1: Formation of the 4-(thiophen-2-yl)oxane-4-ylmethyl intermediate via Friedel-Crafts alkylation or cyclization under acidic conditions (e.g., H₂SO₄) .
- Step 2: Sulfonylation of the 2,5-difluorobenzenesulfonyl chloride with the intermediate amine group. This requires controlled temperature (0–5°C) and anhydrous solvents (e.g., DCM) to minimize side reactions .
- Optimization: Reaction yields are improved by using catalysts like DMAP (4-dimethylaminopyridine) for sulfonamide bond formation and monitoring progress via TLC or HPLC .
Basic: How can researchers resolve discrepancies in reported solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer:
Solubility variations often arise from differences in crystallinity or residual solvents. To address this:
- Recrystallization: Purify the compound using a mixed solvent system (e.g., ethanol/water) to ensure consistent crystal packing .
- Analytical Validation: Use quantitative NMR (qNMR) or mass balance experiments to distinguish between true solubility and impurities .
- Solvent Screening: Employ the Hildebrand solubility parameter to predict solubility in solvents like DMSO (δ = 26.6 MPa¹/²) or toluene (δ = 18.2 MPa¹/²) and validate experimentally .
Advanced: What strategies ensure regioselectivity during functionalization of the benzene ring in analogs of this compound?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Fluorine Directing Effects: The 2,5-difluoro substituents on the benzene ring act as meta-directing groups, favoring sulfonamide substitution at the para position. DFT calculations can predict electron density distribution .
- Protecting Groups: Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers) during sulfonylation to prevent unwanted substitutions .
- Kinetic Control: Use low temperatures (−20°C) and bulky bases (e.g., LDA) to favor less thermodynamically stable but synthetically useful intermediates .
Advanced: How can tautomeric forms of this compound be resolved using spectroscopic methods?
Methodological Answer:
Tautomerism in sulfonamides is rare but can occur in derivatives with adjacent hydrogen-bonding groups. To resolve this:
- IR Spectroscopy: Identify tautomers by detecting νS–H stretches (~2500–2600 cm⁻¹) or νC=O shifts (1660–1680 cm⁻¹) .
- ¹H-NMR: Observe exchange broadening in DMSO-d₆ for labile protons or use variable-temperature NMR to freeze tautomeric equilibria .
- X-ray Crystallography: Confirm the dominant tautomer in the solid state by analyzing hydrogen-bonding networks .
Advanced: What computational approaches predict the binding affinity of this compound to biological targets like carbonic anhydrase?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions between the sulfonamide group and the zinc ion in carbonic anhydrase’s active site .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the protein-ligand complex .
- Free Energy Perturbation (FEP): Calculate binding free energy differences (ΔΔG) for fluorinated analogs to optimize substituent effects .
Basic: How are impurities quantified during scale-up synthesis, and what thresholds are acceptable for preclinical studies?
Methodological Answer:
- HPLC-MS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect impurities >0.1% .
- ICH Guidelines: Follow Q3A(R2) limits: ≤0.15% for unknown impurities and ≤0.05% for genotoxic species in preclinical batches .
- Orthogonal Methods: Combine LC-UV, LC-MS, and ¹⁹F-NMR for cross-validation .
Advanced: What in vitro assays are suitable for evaluating the compound’s inhibitory activity against metalloenzymes?
Methodological Answer:
- Carbonic Anhydrase Inhibition: Use a stopped-flow CO₂ hydration assay (pH 7.4, 25°C) with phenol red as a pH indicator .
- Kinetic Analysis: Determine Kᵢ values via Lineweaver-Burk plots and compare to reference inhibitors (e.g., acetazolamide) .
- Zinc Chelation Studies: Employ ICP-MS to quantify zinc displacement from the enzyme active site .
Advanced: How do steric effects from the oxane-thiophene moiety influence conformational flexibility and bioactivity?
Methodological Answer:
- Conformational Analysis: Use NOESY NMR to identify spatial proximity between the oxane’s methylene group and the thiophene ring .
- Molecular Mechanics: Perform MMFF94 energy minimization to map low-energy conformers and correlate with IC₅₀ data .
- SAR Studies: Synthesize analogs with constrained oxane rings (e.g., spirocyclic derivatives) to test rigidity-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
